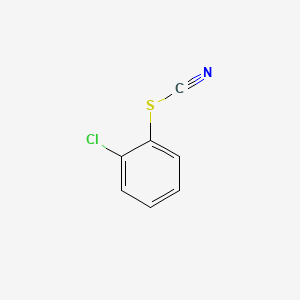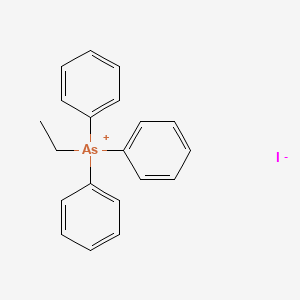
ethyl(triphenyl)arsanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(triphenyl)arsanium iodide is an organoarsenic compound characterized by the presence of an ethyl group, three phenyl groups, and an arsenic atom bonded to an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(triphenyl)arsanium iodide can be synthesized through the reaction of triphenylarsine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as toluene or dichloromethane. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ethyl(triphenyl)arsanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ion under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce ethyl(triphenyl)arsanium chloride or bromide.
Aplicaciones Científicas De Investigación
Ethyl(triphenyl)arsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and therapeutic applications.
Medicine: Research is ongoing to explore its use in treating certain types of cancer, leveraging its ability to interfere with cellular processes.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which ethyl(triphenyl)arsanium iodide exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is being explored for its potential use in cancer therapy, where it can selectively target cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: Lacks the ethyl group and iodide ion, making it less reactive in certain contexts.
Ethyl(triphenyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic, leading to different chemical properties and reactivity.
Uniqueness
Ethyl(triphenyl)arsanium iodide is unique due to the presence of both an ethyl group and an iodide ion, which confer distinct reactivity and potential applications compared to other organoarsenic compounds. Its ability to undergo various chemical reactions and its potential use in medicine and industry highlight its significance.
Propiedades
Número CAS |
5424-24-8 |
|---|---|
Fórmula molecular |
C20H20AsI |
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
ethyl(triphenyl)arsanium;iodide |
InChI |
InChI=1S/C20H20As.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GGCAMLCNQSYMIG-UHFFFAOYSA-M |
SMILES canónico |
CC[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
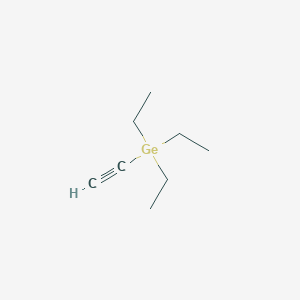
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
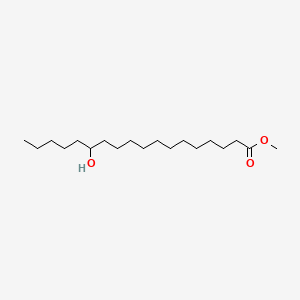
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
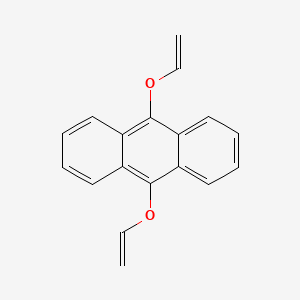

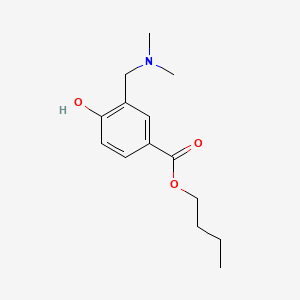

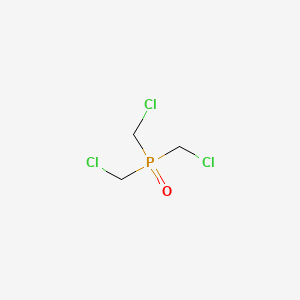
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
